molecular formula C11H9BrN2 B14126112 2-bromo-N-phenylpyridin-3-amine

2-bromo-N-phenylpyridin-3-amine

Katalognummer: B14126112
Molekulargewicht: 249.11 g/mol
InChI-Schlüssel: GQMKWWMBQBXFKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-N-phenylpyridin-3-amine is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the second position and a phenyl group attached to the nitrogen atom of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves dissolving 2-aminopyridine in an organic solvent, such as toluene, and adding bromine at a controlled temperature . The reaction is usually carried out under mild conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of 2-bromo-N-phenylpyridin-3-amine may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-N-phenylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.

    Suzuki Coupling: Palladium catalysts and arylboronic acids are typically used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Bromo-N-phenylpyridin-3-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-bromo-N-phenylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-N-phenylpyridin-3-amine is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Eigenschaften

Molekularformel

C11H9BrN2

Molekulargewicht

249.11 g/mol

IUPAC-Name

2-bromo-N-phenylpyridin-3-amine

InChI

InChI=1S/C11H9BrN2/c12-11-10(7-4-8-13-11)14-9-5-2-1-3-6-9/h1-8,14H

InChI-Schlüssel

GQMKWWMBQBXFKH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC2=C(N=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.